molecular formula C20H23NO4 B302905 4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid

Cat. No. B302905
M. Wt: 341.4 g/mol
InChI Key: XQJRBTUDZBLIFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid, commonly known as TPCA-1, is a small molecule inhibitor that has gained significant attention in the field of cancer research due to its potential therapeutic applications. TPCA-1 has been found to inhibit the activity of Nuclear Factor-kappaB (NF-κB), a transcription factor that is known to play a critical role in cancer development and progression. In

Scientific Research Applications

TPCA-1 has been extensively studied for its potential therapeutic applications in cancer treatment. NF-κB is known to play a critical role in cancer development and progression by promoting cell proliferation, survival, and invasion. TPCA-1 has been found to inhibit the activity of NF-κB, thereby suppressing the growth and metastasis of cancer cells. TPCA-1 has been shown to be effective against a wide range of cancer types, including breast, prostate, lung, and pancreatic cancer.

Mechanism of Action

TPCA-1 works by inhibiting the activity of the IKK complex, which is responsible for the activation of NF-κB. The IKK complex phosphorylates IκB, a protein that binds to NF-κB and prevents its translocation to the nucleus. When IκB is phosphorylated, it is degraded, allowing NF-κB to translocate to the nucleus and activate target genes. TPCA-1 inhibits the activity of the IKK complex, thereby preventing the phosphorylation of IκB and the activation of NF-κB.
Biochemical and Physiological Effects:
TPCA-1 has been shown to have several biochemical and physiological effects. In addition to its anti-cancer properties, TPCA-1 has been found to have anti-inflammatory effects by inhibiting the activity of NF-κB. TPCA-1 has also been found to have neuroprotective effects by inhibiting the activation of microglia, which are immune cells in the brain that can cause inflammation and damage to neurons.

Advantages and Limitations for Lab Experiments

One of the advantages of using TPCA-1 in lab experiments is its specificity for the IKK complex. TPCA-1 has been found to be highly selective for the IKK complex and does not inhibit other kinases. This specificity makes TPCA-1 a valuable tool for studying the role of the IKK complex in various cellular processes. However, one limitation of using TPCA-1 is its low solubility in aqueous solutions, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on TPCA-1. One area of interest is the development of more potent and selective inhibitors of the IKK complex. Another area of interest is the investigation of the role of NF-κB in various disease states, such as autoimmune disorders and neurodegenerative diseases. Additionally, the potential use of TPCA-1 in combination with other cancer therapies is an area of ongoing investigation. Overall, TPCA-1 holds promise as a potential therapeutic agent for the treatment of cancer and other diseases.

Synthesis Methods

The synthesis of TPCA-1 involves the reaction of 4-tert-pentylphenol with 4-chlorobenzoyl chloride to form 4-tert-pentylphenyl 4-chlorobenzoate. This intermediate product is then reacted with 4-aminobenzoic acid to form TPCA-1. The synthesis of TPCA-1 is a multistep process that requires careful control of reaction conditions to ensure high yield and purity.

properties

Product Name

4-{[(4-Tert-pentylphenoxy)acetyl]amino}benzoic acid

Molecular Formula

C20H23NO4

Molecular Weight

341.4 g/mol

IUPAC Name

4-[[2-[4-(2-methylbutan-2-yl)phenoxy]acetyl]amino]benzoic acid

InChI

InChI=1S/C20H23NO4/c1-4-20(2,3)15-7-11-17(12-8-15)25-13-18(22)21-16-9-5-14(6-10-16)19(23)24/h5-12H,4,13H2,1-3H3,(H,21,22)(H,23,24)

InChI Key

XQJRBTUDZBLIFE-UHFFFAOYSA-N

SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O

Canonical SMILES

CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=C(C=C2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.